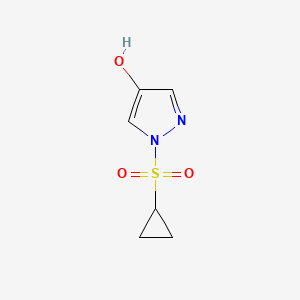
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is a chemical compound with the molecular formula C₆H₈N₂O₃S and a molecular weight of 188.21 g/mol . This compound features a pyrazole ring substituted with a cyclopropanesulfonyl group and a hydroxyl group at the 4-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol typically involves the reaction of cyclopropanesulfonyl chloride with 4-hydroxy-1H-pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group produces a sulfide .
Scientific Research Applications
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems, which are valuable in pharmaceutical research.
Biological Studies: Researchers use this compound to study the biological activities of pyrazole derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropanesulfonyl-1H-pyrazol-4-ol is not well-documented. compounds containing the pyrazole moiety are known to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound’s binding affinity to these targets by forming hydrogen bonds and other interactions .
Comparison with Similar Compounds
1-Cyclopropanesulfonyl-1H-pyrazol-4-ol can be compared to other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazol-4-ol: This compound has a phenyl group instead of a cyclopropanesulfonyl group, which affects its chemical reactivity and biological activity.
1-Methyl-1H-pyrazol-4-ol: The presence of a methyl group instead of a cyclopropanesulfonyl group results in different physical and chemical properties.
The uniqueness of this compound lies in its combination of the cyclopropanesulfonyl and hydroxyl groups, which confer specific reactivity and potential biological activities .
Properties
IUPAC Name |
1-cyclopropylsulfonylpyrazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c9-5-3-7-8(4-5)12(10,11)6-1-2-6/h3-4,6,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOXRRIZRFNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














